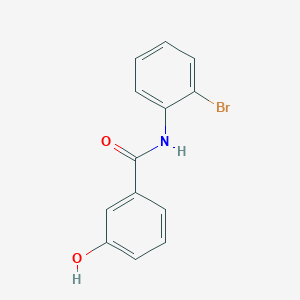![molecular formula C12H10N4 B13048200 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The structure of this compound consists of a pyrrolo[2,3-c]pyridine moiety fused with a pyridine ring, which contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-C]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate reagent to form the pyrrolo[2,3-c]pyridine core.
Functionalization of the Core: The core structure is then functionalized by introducing the pyridin-3-amine group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine derivatives with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Wissenschaftliche Forschungsanwendungen
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in signal transduction pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, preventing phosphorylation of downstream targets and thereby disrupting signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are also known for their biological activities, particularly as enzyme inhibitors.
Pyrrolo[3,2-c]pyridines: Another class of compounds with a similar core structure, known for their potential therapeutic applications.
Uniqueness
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to inhibit a wide range of enzymes and receptors makes it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C12H10N4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
6-pyrrolo[2,3-c]pyridin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C12H10N4/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,13H2 |
InChI-Schlüssel |
HGJOGKFCQGTLBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1N)N2C=CC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13048119.png)


![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13048138.png)
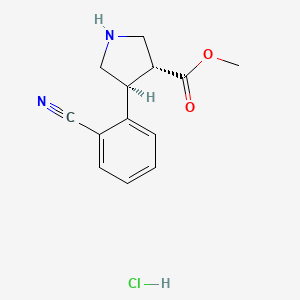
![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)
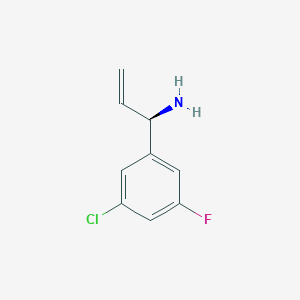
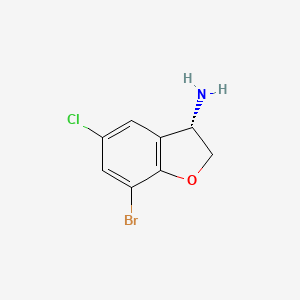
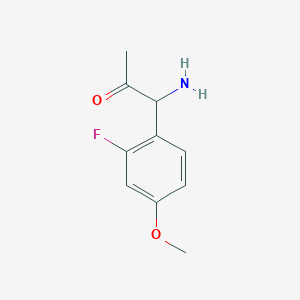

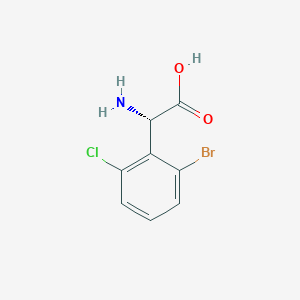
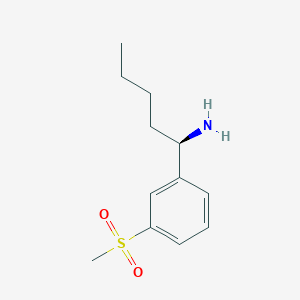
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B13048190.png)
